2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone is a complex organic compound featuring an indole ring system, a pyrrolidine ring, and a pyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of indole-3-ylmethanol derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone exerts its effects involves interactions with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The pyrazin-2-yloxy group may enhance the compound's ability to penetrate cellular membranes, increasing its bioavailability.
Comparison with Similar Compounds
Indole-3-carboxylic Acid:
Pyrazinamide: A pyrazine derivative used in tuberculosis treatment.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds with diverse biological activities.
Uniqueness: 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone stands out due to its unique combination of functional groups, which contribute to its multifaceted applications and biological activities.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNVBPPYZQHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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